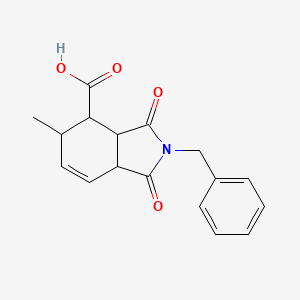
4-(Chlorométhyl)-2-(3-méthylbutyl)-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Chloromethyl)-2-(3-methylbutyl)-1,3-thiazole is an organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This specific compound is characterized by the presence of a chloromethyl group and a 3-methylbutyl group attached to the thiazole ring
Applications De Recherche Scientifique
4-(Chloromethyl)-2-(3-methylbutyl)-1,3-thiazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-(3-methylbutyl)-1,3-thiazole typically involves the reaction of appropriate thiazole precursors with chloromethylating agents. One common method is the chloromethylation of 2-(3-methylbutyl)-1,3-thiazole using formaldehyde and hydrochloric acid. The reaction is carried out under acidic conditions, often with a catalyst to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of 4-(Chloromethyl)-2-(3-methylbutyl)-1,3-thiazole may involve continuous flow processes to ensure consistent quality and high yield. The use of microreactor technology can optimize reaction conditions, reduce waste, and improve safety by controlling the reaction environment more precisely.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Chloromethyl)-2-(3-methylbutyl)-1,3-thiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form corresponding thiazolidines.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 4-(Aminomethyl)-2-(3-methylbutyl)-1,3-thiazole or 4-(Hydroxymethyl)-2-(3-methylbutyl)-1,3-thiazole.
Oxidation: Formation of 4-(Chloromethyl)-2-(3-methylbutyl)-1,3-thiazole sulfoxide or sulfone.
Reduction: Formation of 4-(Chloromethyl)-2-(3-methylbutyl)-1,3-thiazolidine.
Mécanisme D'action
The mechanism of action of 4-(Chloromethyl)-2-(3-methylbutyl)-1,3-thiazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects such as antimicrobial activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Chloromethyl)-1,3-thiazole: Lacks the 3-methylbutyl group, leading to different chemical and biological properties.
2-(3-Methylbutyl)-1,3-thiazole:
4-(Hydroxymethyl)-2-(3-methylbutyl)-1,3-thiazole: Similar structure but with a hydroxymethyl group instead of a chloromethyl group, leading to different reactivity.
Uniqueness
4-(Chloromethyl)-2-(3-methylbutyl)-1,3-thiazole is unique due to the presence of both the chloromethyl and 3-methylbutyl groups, which confer specific reactivity and potential applications not shared by its analogs. The combination of these functional groups allows for diverse chemical transformations and potential biological activities.
Propriétés
IUPAC Name |
4-(chloromethyl)-2-(3-methylbutyl)-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClNS/c1-7(2)3-4-9-11-8(5-10)6-12-9/h6-7H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCBSZBJIFOLRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1=NC(=CS1)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[3-(Ethoxymethyl)phenyl]methanamine hydrochloride](/img/structure/B1371997.png)
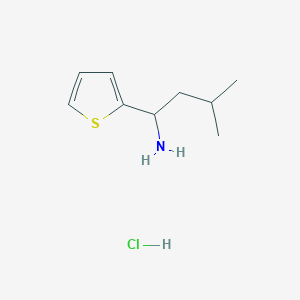
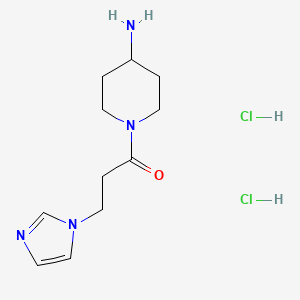

![2-[4-(2-aminoethyl)phenoxy]-N-(4-methylphenyl)acetamide hydrochloride](/img/structure/B1372006.png)
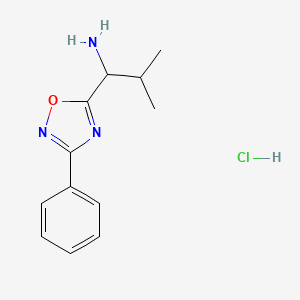
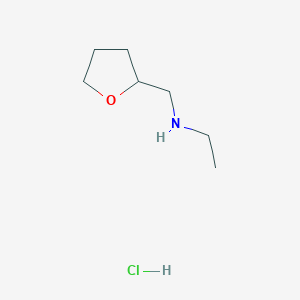
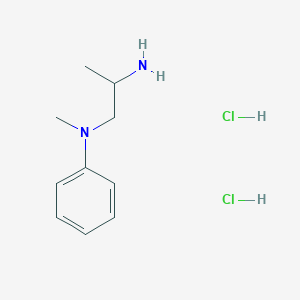
![2-[4-(4-Aminophenoxy)phenyl]acetonitrile hydrochloride](/img/structure/B1372013.png)
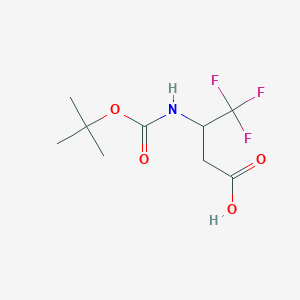
![2-[3-Bromo-5-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile](/img/structure/B1372015.png)
![2-[2-Bromo-4-(difluoromethoxy)-5-methoxyphenyl]acetonitrile](/img/structure/B1372016.png)
![Sodium 2-[4-(hydroxymethyl)piperidin-1-yl]acetate](/img/structure/B1372017.png)
